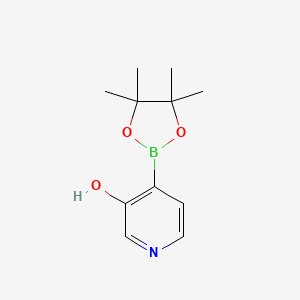
(3-Hydroxy-2-phenylmethoxypropyl) 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a hydroxy group, a phenylmethoxy group, and a 4-methylbenzenesulfonate group attached to a propyl chain. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-3-hydroxy-2-phenylmethoxypropanol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The (2S)-3-hydroxy-2-phenylmethoxypropanol is dissolved in an organic solvent, such as dichloromethane or tetrahydrofuran. The 4-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in high purity.
Industrial Production Methods
In an industrial setting, the production of [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Industrial production also involves large-scale purification techniques, such as distillation and crystallization, to achieve high purity and yield.
化学反应分析
Types of Reactions
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents, such as chromium trioxide or pyridinium chlorochromate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Oxidation: Oxidizing agents, such as chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane, are used. The reactions are typically performed at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as amines, thiols, and ethers.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major product is the corresponding carbonyl compound, such as an aldehyde or ketone.
科学研究应用
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It serves as a protecting group for alcohols and amines during multi-step synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group can contribute to the compound’s hydrophobicity and steric properties, affecting its interactions with biological molecules and enzymes.
相似化合物的比较
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-chlorobenzenesulfonate: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzene ring. It may exhibit different reactivity and properties due to the electron-withdrawing effect of the chlorine atom.
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-nitrobenzenesulfonate: This compound has a nitro group on the benzene ring, which can significantly alter its reactivity and interactions with other molecules.
[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methoxybenzenesulfonate: This compound has a methoxy group on the benzene ring, which can influence its solubility and reactivity.
The uniqueness of [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use.
属性
分子式 |
C17H20O5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(3-hydroxy-2-phenylmethoxypropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
InChI 键 |
MMMHRPOWTOVARP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
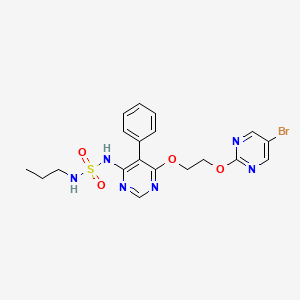
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
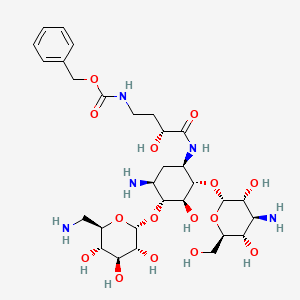

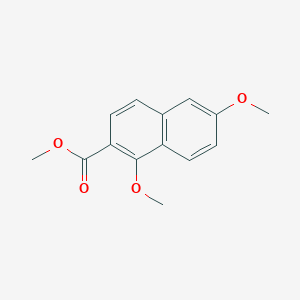
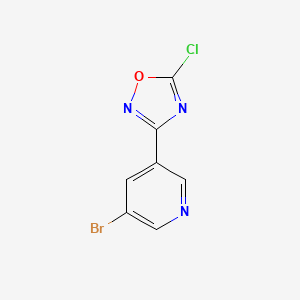
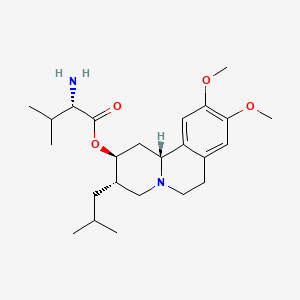
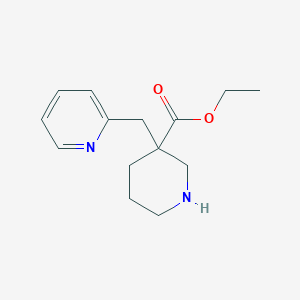

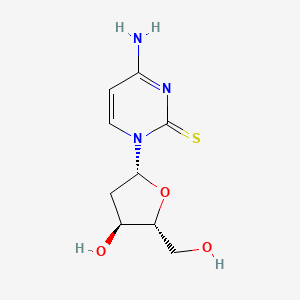
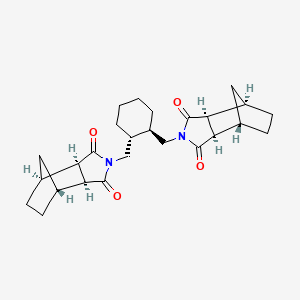
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
